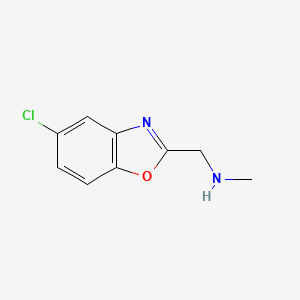

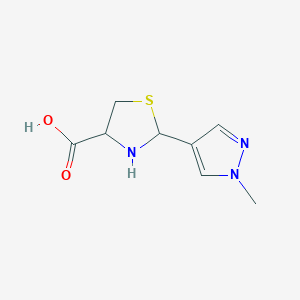

(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

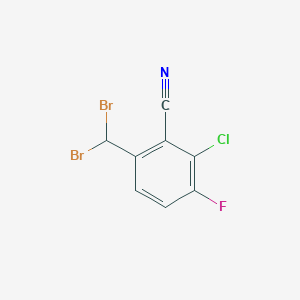

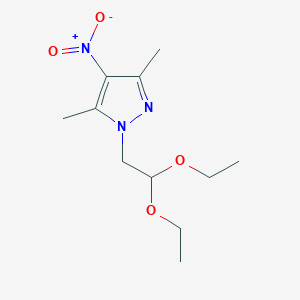

“(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine” is a biochemical used for proteomics research . It has a molecular formula of C9H9ClN2O and a molecular weight of 196.63 .

Synthesis Analysis

A novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized . For this compound, there are twelve possible conformers and tautomers .Molecular Structure Analysis

The molecule of “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine” has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . There are twelve possible conformers and tautomers for this compound .Aplicaciones Científicas De Investigación

Orexin Receptor Antagonist

The compound has been identified as a dual orexin receptor antagonist . Orexins are excitatory neuropeptides that play a crucial role in the regulation of sleep and wakefulness. By inhibiting these neuropeptides, the compound can potentially be used in the treatment of sleep disorders such as insomnia .

Treatment of Insomnia

The compound is currently being tested in phase III clinical trials for the treatment of primary insomnia . This is due to its ability to inhibit the excitatory neuropeptides orexins A and B, which are key players in sleep control in the brain .

Improvement of Oral Pharmacokinetics

The compound has been found to display good potency, improved pharmacokinetics, and excellent in vivo efficacy . This makes it a promising candidate for oral administration in the treatment of various conditions.

Avoidance of Reactive Metabolites

The compound has been designed to avoid the formation of reactive metabolites in microsomal incubations . This is a significant advantage as reactive metabolites can lead to adverse drug reactions.

Synthesis of Ligands

The compound has been used in the synthesis of ligands, specifically S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate (BT) . These ligands can be used in the development of metal complexes with various applications.

Development of Metal Complexes

The synthesized ligands from the compound can be used in the development of metal complexes . These complexes can have a wide range of applications, including catalysis, materials science, and biological systems.

Direcciones Futuras

Benzoxazolinones, which include “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine”, naturally occur in plants and play a role as defense compounds against bacteria, fungi, and insects . This suggests potential future directions in exploring the use of such compounds in antibacterial and antifungal applications.

Propiedades

IUPAC Name |

1-(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-11-5-9-12-7-4-6(10)2-3-8(7)13-9/h2-4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDOEKMJVZXSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(O1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268638 |

Source

|

| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine | |

CAS RN |

1017782-51-2 |

Source

|

| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)